molecular formula C15H30O3Si B14247867 7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal CAS No. 478242-86-3

7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal

Cat. No.: B14247867
CAS No.: 478242-86-3
M. Wt: 286.48 g/mol
InChI Key: VUQBYYNJHMFKMO-UHFFFAOYSA-N
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Description

7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal is an organic compound that features a tert-butyldimethylsilyl (TBS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups. The presence of the TBS group makes it a valuable intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions are generally mild, with temperatures ranging from 24°C to 80°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of commercially available reagents and optimized reaction conditions to ensure high yield and purity. The key steps include the protection of hydroxyl groups and subsequent purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

    Reduction: Reduction can be achieved using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur with reagents like lithium diisopropylamide (LDA) or sodium hydride (NaH).

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution at room temperature.

    Reduction: NaBH₄ in methanol at 0°C.

    Substitution: LDA in tetrahydrofuran (THF) at -78°C.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Scientific Research Applications

7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents unwanted side reactions during subsequent synthetic steps. The tert-butyldimethylsilyl group can be selectively removed under mild acidic or basic conditions, allowing for the controlled release of the hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal is unique due to its specific structure, which combines the stability of the TBS group with the reactivity of the aldehyde functional group. This combination makes it a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules.

Properties

CAS No.

478242-86-3

Molecular Formula

C15H30O3Si

Molecular Weight

286.48 g/mol

IUPAC Name

7-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-5-oxoheptanal

InChI

InChI=1S/C15H30O3Si/c1-14(2,3)19(6,7)18-12-15(4,5)13(17)10-8-9-11-16/h11H,8-10,12H2,1-7H3

InChI Key

VUQBYYNJHMFKMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C)(C)C(=O)CCCC=O

Origin of Product

United States

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